(2-(Ethylthio)phenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone

Beschreibung

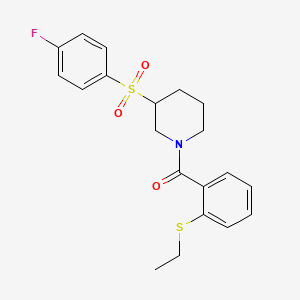

This compound features a methanone core linked to two distinct moieties: a 2-(ethylthio)phenyl group and a 3-((4-fluorophenyl)sulfonyl)piperidin-1-yl group. Such structural motifs are common in bioactive molecules targeting neurological or inflammatory pathways, as seen in analogs like F13640 and F15599 .

Eigenschaften

IUPAC Name |

(2-ethylsulfanylphenyl)-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO3S2/c1-2-26-19-8-4-3-7-18(19)20(23)22-13-5-6-17(14-22)27(24,25)16-11-9-15(21)10-12-16/h3-4,7-12,17H,2,5-6,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENSTNZREHRUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2-(Ethylthio)phenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone, also known as a sulfonyl piperidine derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and synthetic pathways.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 407.52 g/mol. The compound features a piperidine ring substituted with a sulfonyl group and an ethylthio phenyl moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H22FNO3S2 |

| Molecular Weight | 407.52 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways.

Inhibition of Receptor Tyrosine Kinases

Studies have shown that sulfonyl piperidine derivatives can effectively inhibit mutant forms of RTKs such as KIT and PDGFRA, which are implicated in various cancers. For instance, Avapritinib, another sulfonyl piperidine, has demonstrated significant inhibitory activity against these targets with IC50 values in the subnanomolar range .

Efficacy in Preclinical Models

Research on related compounds suggests that this compound may exhibit anti-cancer properties. In vitro studies have shown that similar derivatives can induce apoptosis in cancer cell lines by promoting cell cycle arrest and inhibiting proliferation .

Case Studies

- Cancer Cell Lines : In a study involving human lung cancer cell lines, a related sulfonamide compound was able to reduce cell viability significantly after 48 hours of treatment, indicating potential cytotoxic effects .

- Animal Models : In vivo studies using murine models of cancer have demonstrated that administration of sulfonamide derivatives led to reduced tumor growth and improved survival rates compared to control groups .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Piperidine Ring : Utilizing N-Boc-piperazine and ethyl 2-chloropyrimidine-5-carboxylate.

- Sulfonation : Introducing the sulfonyl group through electrophilic substitution on the piperidine derivative.

- Final Coupling : Reacting the intermediate with the ethylthio phenol under controlled conditions to yield the target compound .

Wissenschaftliche Forschungsanwendungen

Efficacy in Cancer Models

Studies have shown that derivatives of piperidine compounds exhibit anti-cancer properties. For instance, compounds structurally related to (2-(Ethylthio)phenyl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone have been evaluated for their efficacy against human liver cancer cell lines (HepG2). These studies demonstrated that certain derivatives exhibited better activity than standard chemotherapy drugs like methotrexate .

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring : Starting from N-Boc-piperazine and ethyl 2-chloropyrimidine-5-carboxylate.

- Sulfonation : Introducing the sulfonyl group through electrophilic substitution on the piperidine derivative.

- Final Coupling : Reacting the intermediate with ethylthio phenol under controlled conditions to yield the target compound.

Medicinal Chemistry

The compound's structure suggests potential applications in drug design, particularly as a lead compound for developing new anti-cancer agents. Its ability to inhibit RTKs makes it a valuable candidate for further pharmacological studies aimed at treating various cancers.

Neurological Research

Given the presence of the piperidine moiety, there is potential for exploring its effects on neurological conditions. Compounds with similar structures have been investigated for their analgesic and neuroprotective effects, indicating that this compound could be explored in pain management or neurodegenerative disease contexts .

Case Studies

- Anti-Cancer Activity : A study involving sulfonamide derivatives showed promising results against HepG2 cells, with selectivity indices indicating enhanced efficacy compared to traditional treatments. This highlights the potential of this compound in oncological applications .

- Molecular Docking Studies : Virtual screening and molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and guiding future modifications to enhance efficacy .

Analyse Chemischer Reaktionen

Sulfonation and Sulfur-Based Reactions

The sulfonyl group in the piperidine moiety undergoes nucleophilic substitution and oxidation reactions.

Key Reactions:

-

Nucleophilic Substitution at Sulfonyl Group:

The sulfonyl group can act as a leaving group under basic conditions. For example, in the presence of Grignard reagents, the sulfonyl group may be displaced to form new carbon-sulfur bonds . -

Oxidation of Ethylthio Group:

The ethylthio (-S-Et) substituent is susceptible to oxidation with agents like hydrogen peroxide (H

O

) or meta-chloroperbenzoic acid (mCPBA), forming sulfoxides or sulfones .

Ketone Functionalization

The methanone group participates in reduction and condensation reactions.

Key Reactions:

-

Reduction to Alcohol:

Catalytic hydrogenation (H

, Pd/C) reduces the ketone to a secondary alcohol.-

Example Reaction:

Conditions: Ethanol, 25–50°C, 4–8 hours.

-

-

Condensation with Hydrazines:

The ketone reacts with hydrazines to form hydrazones, which are precursors for heterocyclic syntheses (e.g., thiadiazoles) .

Piperidine Ring Modifications

The piperidine ring undergoes alkylation and ring-opening reactions.

Key Reactions:

-

N-Alkylation:

The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.-

Example Reaction:

Conditions: Dichloromethane, room temperature, 2 hours.

-

-

Ring-Opening via Acid Catalysis:

Strong acids (e.g., HCl) can protonate the piperidine nitrogen, leading to ring opening and formation of linear amines.

Coupling Reactions

The aryl groups participate in Suzuki-Miyaura and Ullmann couplings.

Key Reactions:

-

Suzuki-Miyaura Coupling:

The brominated aryl moiety (if present) reacts with boronic acids to form biaryl structures.-

Example Reaction:

Conditions: Dioxane/water, K

CO

, 80°C, 12 hours.

-

Acid/Base-Mediated Rearrangements

The sulfonyl group stabilizes intermediates in acid-catalyzed rearrangements.

Key Reaction:

-

Fries Rearrangement:

Under acidic conditions, the ketone group adjacent to the sulfonyl moiety may undergo rearrangement to form phenolic derivatives .

Mechanistic Insights

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl/Sulfonamide Groups

- Compounds 6d–6l (): These feature benzhydrylpiperazinyl or bis(4-fluorophenyl)methyl groups with sulfonamide linkages. For example, N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) shares the 4-fluorophenyl and sulfonamide groups but lacks the ethylthio moiety. Melting points for these analogs range from 132°C to 230°C, suggesting that substituents significantly impact crystallinity .

- F13640 () : A β-arrestin-preferring 5-HT1A agonist with a 3-chloro-4-fluorophenyl and 4-fluoropiperidinyl group. Its structural similarity lies in the fluorophenyl-sulfonyl-piperidine scaffold, but it includes a chloro substituent instead of ethylthio, which may alter receptor selectivity .

Piperidine/Piperazine-Based Methanones

- Compound 45 (): A 5-HT1A agonist with a (3-chloro-4-fluorophenyl)-(4-fluoropiperidinyl)methanone core. Synthesized via Boc deprotection with a 98.9% yield, this compound highlights the efficiency of piperidinyl methanone synthesis under mild conditions .

- 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (): A simpler analog lacking the sulfonyl and ethylthio groups.

Research Findings and Implications

- Biological Activity : Analogs like F13640 and F15599 () demonstrate biased agonism at 5-HT1A receptors, suggesting the target compound’s fluorophenyl-sulfonyl-piperidine group may confer similar pharmacological properties .

- Synthetic Efficiency: High yields (e.g., 98.9% for Compound 45) indicate that piperidinyl methanones can be synthesized efficiently, though substituents like ethylthio may require optimized conditions .

- Physicochemical Properties : Melting points in (132–230°C) correlate with structural complexity; the target compound’s ethylthio group may lower melting point compared to sulfonamide analogs .

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution, sulfonylation, and ketone formation. Critical factors include:

- Reagent selection : Use of ethylthiophenol for thioether formation and 4-fluorobenzenesulfonyl chloride for sulfonylation .

- Reaction conditions : Temperature control (e.g., 0–5°C for sulfonylation to prevent side reactions) and solvent choice (polar aprotic solvents like DMF enhance nucleophilicity) .

- Purification : Column chromatography or recrystallization to isolate high-purity product .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethylthio group at δ ~2.5 ppm, aromatic protons from fluorophenyl at δ ~7.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .

- IR spectroscopy : Confirms sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and carbonyl (C=O stretch at ~1650 cm⁻¹) groups .

Q. How do the ethylthio and fluorophenyl sulfonyl groups influence physicochemical properties?

- Solubility : The ethylthio group increases lipophilicity, while the sulfonyl group enhances water solubility via hydrogen bonding .

- Reactivity : The fluorophenyl sulfonyl moiety acts as an electron-withdrawing group, directing electrophilic substitution reactions to specific positions .

Q. What purification methods are recommended post-synthesis?

- Flash chromatography : Effective for separating polar by-products using gradients of ethyl acetate/hexane .

- Recrystallization : Methanol/water mixtures yield crystalline products with >95% purity .

- HPLC : For analytical validation, especially if chiral impurities are suspected .

Q. What storage conditions ensure compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity : Use desiccants to avoid hydrolysis of the sulfonyl group .

- Solvent : Dissolve in DMSO for long-term storage (avoid repeated freeze-thaw cycles) .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

- Molecular docking : Use software like AutoDock Vina to screen against targets (e.g., GPCRs, kinases) based on piperidine-sulfonyl pharmacophores .

- QSAR studies : Correlate substituent electronegativity (e.g., fluorine) with binding affinity trends .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What strategies resolve contradictions in binding affinity data across assays?

- Orthogonal assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to distinguish true binding from assay artifacts .

- Buffer optimization : Adjust ionic strength (e.g., 150 mM NaCl) to mimic physiological conditions and reduce false negatives .

- Proteomics : Use CRISPR knockouts to confirm target specificity in cellular models .

Q. How to optimize sulfonylation reactions to minimize by-products?

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation and reduce reaction time .

- Temperature gradients : Start at 0°C to control exothermicity, then warm to 25°C for completion .

- In situ monitoring : Employ LC-MS to detect intermediates and adjust stoichiometry dynamically .

Q. What in vitro assays evaluate metabolic stability?

- Liver microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

- Plasma stability : Measure degradation in human plasma at 37°C for 24 hours .

Q. How to validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Detect ligand-induced thermal stabilization of targets via western blot .

- BRET (Bioluminescence Resonance Energy Transfer) : Monitor real-time receptor conformational changes in live cells .

- Knockdown/rescue experiments : Use siRNA to confirm phenotype reversal upon target silencing .

Data Contradiction Analysis

- Example : Conflicting IC₅₀ values in enzyme vs. cell-based assays may arise from differences in membrane permeability or off-target effects. Validate using permeability-enhanced analogs (e.g., methyl ester prodrugs) and counter-screening against related targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.